N1-benzhydryl-N2-(2-chlorobenzyl)oxalamide
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Overview
Description
N1-benzhydryl-N2-(2-chlorobenzyl)oxalamide is an organic compound with the molecular formula C22H19ClN2O2 It is a member of the oxalamide family, characterized by the presence of an oxalamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzhydryl-N2-(2-chlorobenzyl)oxalamide typically involves the reaction of benzhydrylamine with 2-chlorobenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of benzhydrylamine and 2-chlorobenzylamine.
Step 2: Reaction of benzhydrylamine and 2-chlorobenzylamine with oxalyl chloride to form the oxalamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
N1-benzhydryl-N2-(2-chlorobenzyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide group to amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed
Oxidation: Formation of benzhydryl ketones and chlorobenzyl ketones.
Reduction: Formation of benzhydrylamine and 2-chlorobenzylamine.
Substitution: Formation of substituted benzhydryl and chlorobenzyl derivatives.
Scientific Research Applications
N1-benzhydryl-N2-(2-chlorobenzyl)oxalamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-benzhydryl-N2-(2-chlorobenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N1-benzhydryl-N2-(5-chloro-2-cyanophenyl)oxalamide
- N1-benzhydryl-N2-(2-chlorophenyl)oxalamide
Uniqueness
N1-benzhydryl-N2-(2-chlorobenzyl)oxalamide is unique due to its specific structural features, such as the presence of both benzhydryl and chlorobenzyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-benzhydryl-N-[(2-chlorophenyl)methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2/c23-19-14-8-7-13-18(19)15-24-21(26)22(27)25-20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,20H,15H2,(H,24,26)(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYGHZYISJQVNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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